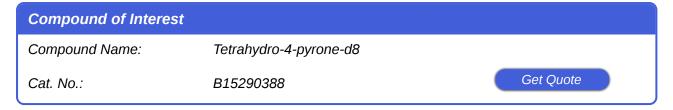


A Technical Guide to the Chemical Properties of Tetrahydro-4-pyrone-d8

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of **Tetrahydro-4- pyrone-d8**, a deuterated isotopologue of Tetrahydro-4-pyrone. Due to the limited availability of specific experimental data for the deuterated form, this document leverages extensive data available for the non-deuterated analogue and integrates established principles of isotopic labeling to offer a thorough technical profile.

Core Chemical Properties

Tetrahydro-4-pyrone-d8 is the fully deuterated version of Tetrahydro-4-pyrone.[1] While specific experimental data for the d8 variant is scarce, its properties can be inferred from its non-deuterated counterpart, with expected variations due to the kinetic isotope effect. Deuterium's greater mass compared to protium leads to stronger C-D bonds than C-H bonds, which can influence reaction rates and metabolic stability.[2][3]

Quantitative data for the non-deuterated Tetrahydro-4-pyrone is presented below as a baseline.

Table 1: General and Physical Properties of Tetrahydro-4-pyrone



| Property | Value |
|--------------------------|---------------------------------------|
| CAS Number | 29943-42-8 |
| Molecular Formula | C5H8O2 |
| Molecular Weight | 100.1158 g/mol [4][5] |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 166-166.5 °C |
| Density | 1.084 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.452 |

Table 2: Spectroscopic Data References for Tetrahydro-4-pyrone

| Spectroscopy | Available Data |
|------------------------|--------------------------|
| ¹H NMR | Spectrum available[6][7] |
| ¹³ C NMR | Spectrum available[7] |
| Mass Spectrometry (EI) | Spectrum available[4][8] |
| Infrared (IR) | Spectrum available[7] |
| Raman | Spectrum available[7] |

For **Tetrahydro-4-pyrone-d8**, the molecular weight would be approximately 108.16 g/mol . Spectroscopic data would show characteristic shifts. For instance, in IR spectroscopy, C-D bond stretching vibrations would appear at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹).[2] In NMR, the absence of proton signals would be the most notable feature.

Synthesis and Isotopic Purity

Synthesis:

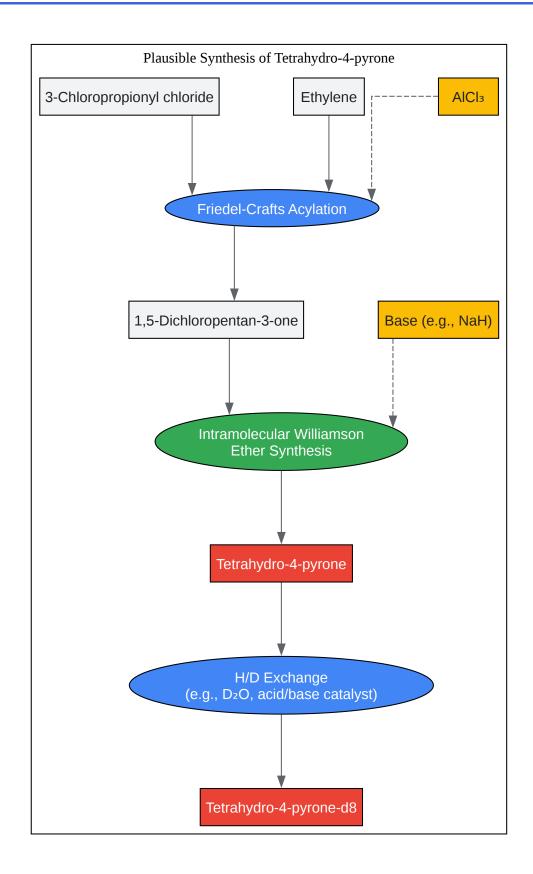


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While a specific protocol for the synthesis of **Tetrahydro-4-pyrone-d8** is not readily available in the reviewed literature, general methods for the deuteration of ketones are well-established. A common approach is through acid- or base-catalyzed hydrogen-deuterium (H/D) exchange at the α -positions to the carbonyl group using a deuterium source like D₂O. The diagram below illustrates a plausible synthetic pathway for the non-deuterated form, highlighting where deuteration could be introduced.





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Caption: Plausible synthesis of Tetrahydro-4-pyrone and subsequent deuteration.



Isotopic Purity Analysis:

The isotopic purity of **Tetrahydro-4-pyrone-d8** is a critical parameter. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for its determination.[9]

- HRMS: This technique can distinguish between the different isotopologues (molecules that differ only in their isotopic composition). By comparing the relative abundances of the molecular ions corresponding to the d8, d7, d6, etc. species, the isotopic enrichment can be calculated.[4]
- NMR: While ¹H NMR would be used to confirm the absence of protons, ¹³C NMR can also provide information on the extent of deuteration through the observation of C-D coupling and the absence of proton-coupled carbons.

Applications in Research and Drug Development

Deuterated compounds like **Tetrahydro-4-pyrone-d8** are valuable tools in several scientific domains:

- Internal Standards in Mass Spectrometry: Due to its chemical identity with the analyte but
 different mass, Tetrahydro-4-pyrone-d8 is an ideal internal standard for quantitative
 analysis of Tetrahydro-4-pyrone by LC-MS or GC-MS. It co-elutes with the non-deuterated
 form, thus compensating for variations in sample preparation, injection volume, and matrix
 effects.[5][10]
- Metabolic Studies: The kinetic isotope effect, resulting from the stronger C-D bond, can slow down metabolism at the deuterated positions.[2] This property is exploited in drug development to create "heavy drugs" with improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites.[11]
- Mechanistic Studies: Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of hydrogen atoms throughout a chemical transformation.

Experimental Protocols







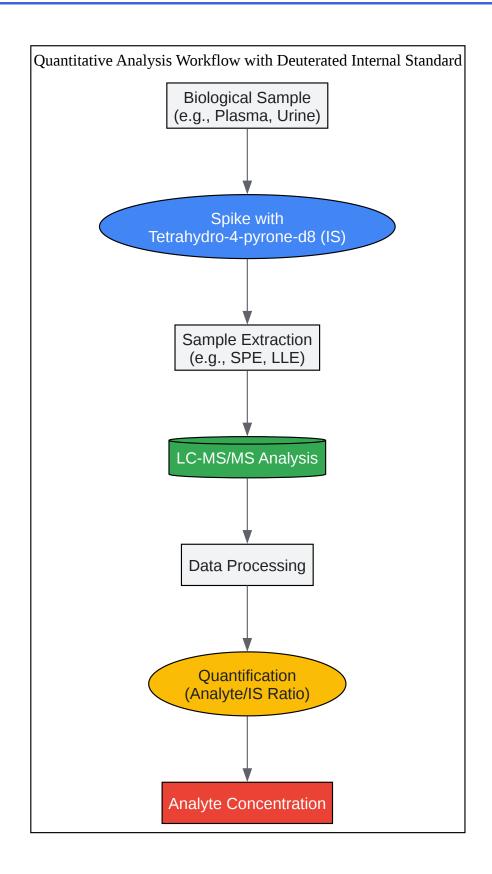
While specific experimental protocols for **Tetrahydro-4-pyrone-d8** are not detailed in the literature, the following sections describe standard methodologies where this compound would be utilized.

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis:

- Preparation of Stock Solutions: Prepare a stock solution of Tetrahydro-4-pyrone (the analyte) and Tetrahydro-4-pyrone-d8 (the internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile).
- Preparation of Calibration Standards and Quality Controls: Serially dilute the analyte stock solution to prepare a series of calibration standards. Spike each standard and quality control sample with a fixed concentration of the IS.
- Sample Preparation: Add the same fixed amount of the IS to each unknown biological sample. Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- LC-MS/MS Analysis: Inject the prepared samples onto an appropriate LC column for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the IS.
- Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.

The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.





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Caption: Workflow for quantitative analysis using a deuterated internal standard.



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